2-tert-butyl-1H-indol-5-amine
Overview
Description
2-tert-butyl-1H-indol-5-amine is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. The structure of this compound consists of an indole core with a tert-butyl group at the second position and an amine group at the fifth position. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1H-indol-5-amine typically involves the construction of the indole core followed by the introduction of the tert-butyl and amine groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The amine group can be introduced through nitration followed by reduction or via direct amination using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by sequential introduction of the tert-butyl and amine groups. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro or carbonyl groups to amines or alcohols, respectively.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 7, using reagents such as halogens, sulfonyl chlorides, or alkylating agents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst. Sulfonylation can be performed using sulfonyl chlorides and a base such as pyridine.
Major Products
Oxidation: Indole-quinones or other oxidized derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated, sulfonylated, or alkylated indole derivatives.
Scientific Research Applications
2-tert-butyl-1H-indol-5-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1H-indol-5-amine depends on its specific biological target. In general, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-1H-indole: Lacks the amine group at the fifth position, which may result in different biological activities and chemical reactivity.
1H-indol-5-amine: Lacks the tert-butyl group at the second position, which may affect its solubility, stability, and interaction with biological targets.
2-methyl-1H-indol-5-amine: Has a methyl group instead of a tert-butyl group, which may influence its steric and electronic properties.
Uniqueness
2-tert-butyl-1H-indol-5-amine is unique due to the presence of both the tert-butyl and amine groups, which can confer distinct chemical and biological properties. The tert-butyl group can enhance the compound’s lipophilicity and stability, while the amine group can participate in hydrogen bonding and other interactions with biological targets.
Properties
IUPAC Name |
2-tert-butyl-1H-indol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUZLTGNTQQVTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941151 | |
Record name | 2-tert-Butyl-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194242-23-4, 682357-49-9 | |
Record name | 2-tert-Butyl-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 682357-49-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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